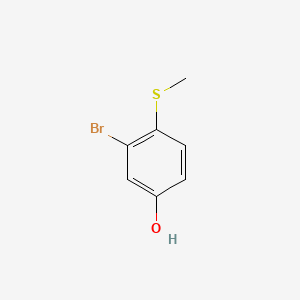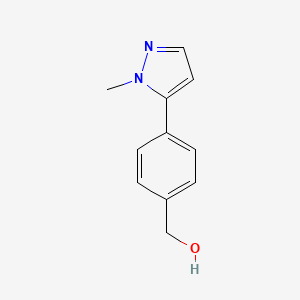![molecular formula C8H6ClN3 B597301 4-Chloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 117890-81-0](/img/structure/B597301.png)
4-Chloro-7-methylpyrido[2,3-D]pyrimidine
Vue d'ensemble
Description
4-Chloro-7-methylpyrido[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of pyridine and pyrimidine rings, with a chlorine atom at the 4-position and a methyl group at the 7-position. Pyridopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine are various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .
Mode of Action
This compound interacts with its targets primarily through inhibition. It binds to the active sites of these proteins, preventing them from performing their normal functions . For instance, it can inhibit tyrosine kinases, which are often overactive in cancer cells, leading to uncontrolled cell growth .
Biochemical Pathways
The compound affects several biochemical pathways related to cell growth and survival. By inhibiting the aforementioned proteins, it disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and an increase in cell death . This makes this compound a promising candidate for anticancer therapy .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By inhibiting key proteins involved in cell growth and survival, it can induce cell death and prevent the proliferation of cancer cells .
Action Environment
This compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
4-Chloro-7-methylpyrido[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .
Cellular Effects
This compound and its derivatives have shown potential in the field of cancer research. They have demonstrated significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is considered a low-toxicity substance, and long-term or excessive exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methylpyrido[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography. After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates such as ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination steps to yield the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-methylpyrido[2,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid under controlled temperatures.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products with various substituents replacing the chlorine atom.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Suzuki Coupling: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Chloro-7-methylpyrido[2,3-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: It is employed in the synthesis of complex organic molecules and pharmaceuticals.
Comparaison Avec Des Composés Similaires
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the methyl group at the 7-position.
4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine: Similar structure with a methyl group at the 2-position instead of the 7-position.
Uniqueness: 4-Chloro-7-methylpyrido[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the chlorine atom and the methyl group at specific positions enhances its reactivity and potential as a therapeutic agent .
Propriétés
IUPAC Name |
4-chloro-7-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFRGDCMHQEADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733804 | |
| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-81-0 | |
| Record name | 4-Chloro-7-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

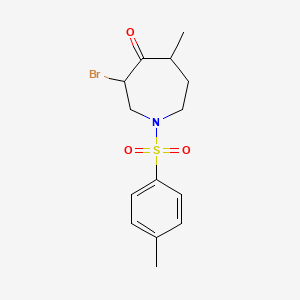

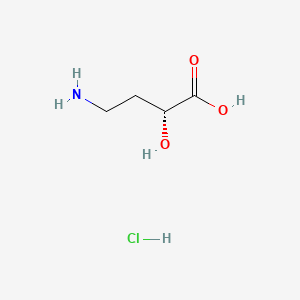

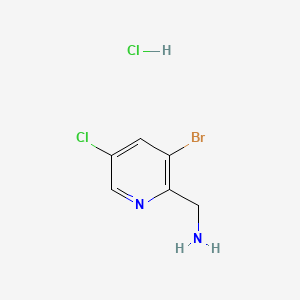
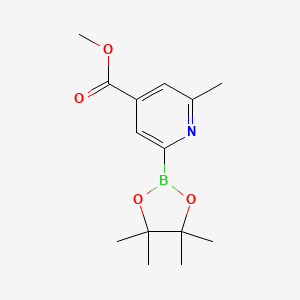

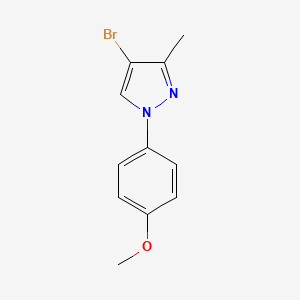
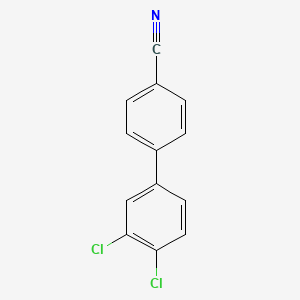
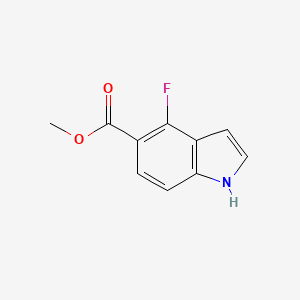
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)
